BenchChemオンラインストアへようこそ!

6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

GABAA receptor Benzodiazepine binding site Positional isomer SAR

The unsubstituted N1/N2 pyrazolone scaffold provides a critical pharmacophore anchor for GABAA BzR binding, with the 6-fluoro substituent creating a distinct electronic environment from 8-F analogs. Fragment-compliant (MW 203, LogP 1.62, 0 rotatable bonds); supplied as a solid free base. Use for SPR/NMR screening, hit confirmation via [3H]flunitrazepam displacement, and focused library synthesis. Essential for SAR deconvolution alongside 7-F and 8-F isomers.

Molecular Formula C10H6FN3O
Molecular Weight 203.17 g/mol
Cat. No. B4962023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one
Molecular FormulaC10H6FN3O
Molecular Weight203.17 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=CN=C2C(=C1)F)C(=O)NN3
InChIInChI=1S/C10H6FN3O/c11-7-3-1-2-5-8-6(4-12-9(5)7)10(15)14-13-8/h1-4H,(H2,13,14,15)
InChIKeyPMKRMHRCMZPPID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one: Structural and Pharmacophoric Profile for Targeted Procurement


6-Fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one (molecular formula C10H6FN3O; MW 203.18 g/mol) is a tricyclic heterocyclic screening compound belonging to the pyrazolo[4,3-c]quinolin-3-one (PQ) class . This class is historically recognized for high-affinity interaction with the benzodiazepine binding site of GABAA receptors, with numerous derivatives showing nanomolar to subnanomolar binding affinities [1]. The compound features a single fluorine atom at the 6-position of the quinoline ring and an unsubstituted pyrazolone NH, distinguishing it from common 2-aryl or 8-substituted analogs [2]. Its physicochemical properties include a calculated LogP of 1.62, topological polar surface area (tPSA) of 61.5 Ų, zero rotatable bonds, and two hydrogen bond donors .

Why Generic Substitution of 6-Fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one with In-Class Analogs Is Scientifically Unjustified


Within the pyrazolo[4,3-c]quinolin-3-one class, the position of halogen substitution on the quinoline ring profoundly modulates both binding affinity and intrinsic efficacy at the benzodiazepine receptor (BzR) [1]. Structure-activity relationship (SAR) studies on 6- and 7-substituted 2-aryl-PQ congeners demonstrate that receptor affinity correlates quantitatively (r=0.95) with substituent hydrophobicity (log P) and the molecular electrostatic potential (MEP) minimum at the carbonyl oxygen [1]. The 6-fluoro substitution creates a distinct electronic environment compared to 8-fluoro or unsubstituted analogs, altering charge distribution on the nitrogen atoms (specifically N-1 and N-5) that serve as hydrogen bond acceptor sites essential for receptor anchoring [1]. Consequently, simply procuring a positional isomer (e.g., 8-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one) or a 2-substituted derivative (e.g., 6-fluoro-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one) cannot be assumed to recapitulate the binding profile or functional activity of the 6-fluoro-1H-unsubstituted scaffold [2][3].

Product-Specific Quantitative Differentiation Evidence for 6-Fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one


Positional Fluorine Isomerism: 6-Fluoro vs. 8-Fluoro Regioisomer Differentiation in Pyrazolo[4,3-c]quinolin-3-one Scaffolds

The 6-fluoro substitution on the quinoline ring is structurally and electronically distinct from the 8-fluoro isomer. In the pyrazolo[4,3-c]quinolin-3-one system, the 6-position corresponds to the carbon atom para to the quinoline nitrogen, whereas the 8-position is ortho to the quinoline nitrogen [1]. Published SAR on 6- and 7-substituted PQs established that receptor binding affinity is controlled by substituent hydrophobic constants (π) and the molecular electrostatic potential (MEP) minimum at the carbonyl oxygen (correlation coefficient r=0.95) [2]. While direct comparative binding data for the specific 6-fluoro vs. 8-fluoro unsubstituted pair are not publicly available, the QSAR model predicts differential affinity based on the distinct log P contributions and electronic effects of fluorine at these positions [2].

GABAA receptor Benzodiazepine binding site Positional isomer SAR

Tautomeric State Differentiation: N2-Unsubstituted 6-Fluoro PQ vs. N2-Methylated 6-Fluoro Analog

The target compound bears an unsubstituted NH at the pyrazole N1/N2 positions, enabling tautomeric equilibration between 1H- and 2H-tautomeric forms. This contrasts with the commercially available N2-methylated derivative, 6-fluoro-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one (AMB19550667) [1], which is locked in the 2H-tautomeric form. In BzR pharmacophore models, the hydrogen bond donor site H2 has been mapped to the region between the N-1 nitrogen of the PQ nucleus and the ortho position of the N-2-aryl group [2]. The N2-methyl substitution eliminates one hydrogen bond donor (Hdon count: target compound = 2; N2-methyl analog = 1), fundamentally altering the hydrogen bonding capacity at the pharmacophore's H2 site .

Tautomerism Hydrogen bond donor BzR pharmacophore

Physicochemical Property Differentiation: Lipophilicity and Conformational Rigidity vs. 2-Aryl PQ Standards

The target compound has zero rotatable bonds and a moderate LogP of 1.62, which differentiates it from the prototypical 2-aryl PQ ligands such as CGS-8216 (2-phenylpyrazolo[4,3-c]quinolin-3(5H)-one; LogP estimated ~3.0-3.5; 1 rotatable bond) . The absence of an N2-aryl substituent reduces molecular weight (203 vs. 261 for CGS-8216) and eliminates the conformational flexibility associated with the N2-phenyl ring rotation. In the PQ QSAR model, lipophilicity is a primary determinant of BzR binding (r=0.95 correlation with log P) [1], indicating that the lower LogP of the 6-fluoro unsubstituted scaffold will produce quantitatively different receptor occupancy compared to 2-aryl congeners.

LogP Conformational restriction Rotatable bonds CNS drug-likeness

Synthetic Tractability and Late-Stage Diversification Potential: 6-Fluoro NH-Scaffold as a Versatile Intermediate

The target compound, with its unsubstituted N1/N2 position and 6-fluoro substituent, serves as a key synthetic intermediate for generating diverse 2-substituted and 2,5-disubstituted PQ libraries. This contrasts with pre-functionalized analogs (e.g., CGS-8216, 6-fluoro-2-methyl-PQ) that restrict further diversification [1]. The compound's solid physical form (free base) and defined stereochemistry (achiral) facilitate accurate weighing and consistent reaction stoichiometry in parallel synthesis workflows . The fluorine atom at position 6, being resistant to typical nucleophilic displacement conditions used for N2-alkylation/acylation, remains intact during library synthesis, enabling systematic exploration of N2 substitution space while maintaining a constant 6-fluoro electronic background [2].

Chemical diversification Parallel synthesis Fragment elaboration

Precision Application Scenarios for 6-Fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one in Drug Discovery and Chemical Biology


Fragment-Based Screening for GABAA Receptor Benzodiazepine Site Ligands

With MW=203 Da, zero rotatable bonds, and moderate lipophilicity (LogP=1.62), this compound meets fragment library design criteria (MW<250, LogP<3.5) . Its 6-fluoro substitution provides a defined electronic signature for SAR interpretation, while the free NH positions enable subsequent fragment growing at either N1 or N2. The compound can serve as a core fragment for surface plasmon resonance (SPR) or ligand-observed NMR screening against the benzodiazepine binding site, where its predicted moderate affinity (based on class-level QSAR) allows detection without the solubility issues of more lipophilic 2-aryl PQs [1]. Hit confirmation should include competitive displacement of [³H]flunitrazepam to quantify binding affinity [1].

6-Fluoro PQ Scaffold as a Late-Stage Diversification Intermediate for CNS-Focused Compound Libraries

The free N1/N2 positions permit systematic N-alkylation, N-acylation, or N-arylation to generate focused libraries of 2-substituted and 2,5-disubstituted 6-fluoro-PQ derivatives [2]. The 6-fluoro substituent remains stable under standard N-functionalization conditions, allowing the fluoro electronic effect to be maintained as a constant across library members. This scaffold is particularly suited for exploring SAR around the H2 hydrogen bond donor pharmacophore region that controls intrinsic efficacy (agonist, antagonist, or inverse agonist profiles) at GABAA-BzR [3]. Libraries derived from this scaffold can be screened against recombinant GABAA receptor subtypes (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) to identify subtype-selective ligands [3].

Internal Standard for LC-MS/MS Quantification of Fluorinated PQ Analogs in Pharmacokinetic Studies

The 6-fluoro PQ scaffold, with its single fluorine atom, distinct MW (203.18), and chromatographic retention driven by LogP=1.62, can serve as an internal standard (IS) for quantitative bioanalysis of more potent 2-aryl-6-fluoro-PQ derivatives in plasma or brain homogenate matrices . Its structural similarity to anticipated 2-aryl analogs ensures comparable ionization efficiency in electrospray MS, while the absence of an N2-aryl group ensures chromatographic separation (Δ LogP ≈ 1.5 units vs. 2-aryl analogs) [1]. The compound's commercial availability as a solid free base facilitates accurate preparation of IS stock solutions .

Comparative Pharmacophore Mapping: 6-Fluoro vs. 8-Fluoro and 7-Fluoro Positional Isomers

Procurement of the 6-fluoro, 8-fluoro, and (where available) 7-fluoro positional isomers enables systematic pharmacophore mapping of the BzR binding pocket's tolerance for fluorine substitution along the quinoline ring [2]. The QSAR model derived from 6- and 7-substituted 2-aryl PQs (r=0.95 for log P vs. activity) can be extended by testing the unsubstituted N2 positional isomers, providing insight into the independent contributions of the N2-aryl group and the quinoline fluoro substituent to binding affinity [2]. This three-compound set enables deconvolution of substituent effects that are confounded in 2-aryl-6-fluoro versus 2-aryl-8-fluoro comparisons.

Quote Request

Request a Quote for 6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.